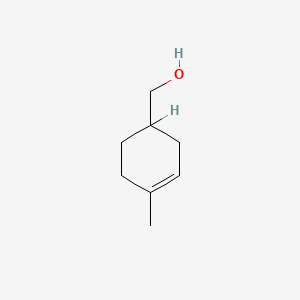

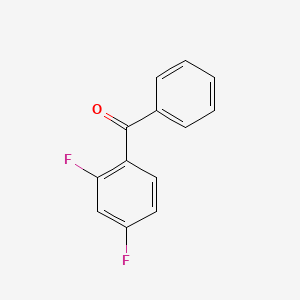

![molecular formula C12H10FN3O2S B1332455 4-fluoro-N-[3-(2-oxopropil)-1,2,4-tiadiazol-5-il]benzamida CAS No. 690991-52-7](/img/structure/B1332455.png)

4-fluoro-N-[3-(2-oxopropil)-1,2,4-tiadiazol-5-il]benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a derivative of benzamide that includes a thiadiazole ring, a common motif in medicinal chemistry due to its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of thiadiazole benzamides is well-represented, indicating the interest in this type of compounds for various applications, including fluorescence, biological activity, and as precursors for further chemical synthesis.

Synthesis Analysis

The synthesis of related thiadiazole benzamide derivatives is well-documented. For instance, a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and their BF2 complexes were prepared to study their photophysical properties . Another paper describes the catalyst- and solvent-free synthesis of a 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide using a microwave-assisted Fries rearrangement . Additionally, an improved procedure for synthesizing 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides has been proposed, which involves selective acylation and sulfonylation steps . These methods could potentially be adapted for the synthesis of 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide.

Molecular Structure Analysis

The molecular structure of thiadiazole benzamides is characterized by the presence of a thiadiazole ring attached to a benzamide moiety. The papers provided do not directly analyze the molecular structure of 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, but they do offer insights into the structural characteristics of similar compounds. For example, the crystallographic analysis of intermolecular interactions and energy frameworks based on different molecular conformations of related compounds has been described . Such analyses are crucial for understanding the chemical behavior and potential interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole benzamides can be inferred from the synthesis methods and the intended applications of the compounds. The papers suggest that these compounds can undergo various chemical reactions, such as Fries rearrangement , cyclocondensation , and reactions exploiting the reactivity of functional groups like cyanomethylene . These reactions are essential for the synthesis of novel compounds with potential applications, including biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole benzamides are influenced by their molecular structure. The papers indicate that these compounds exhibit interesting photophysical properties, such as large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects . The presence of various substituents on the benzamide and thiadiazole rings affects these properties and can be tailored for specific applications. Theoretical studies, including density functional theory (DFT) calculations, have been used to predict the behavior of these compounds .

Aplicaciones Científicas De Investigación

Química Analítica

Por último, el compuesto podría servir como estándar o reactivo en química analítica. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en estándares de calibración, desarrollo de ensayos o técnicas de análisis químico. La investigación podría optimizar su uso en cromatografía líquida de alta resolución (HPLC) o espectrometría de masas.

Este análisis proporciona una visión general de las aplicaciones potenciales de 4-fluoro-N-[3-(2-oxopropil)-1,2,4-tiadiazol-5-il]benzamida en la investigación científica. Cada campo presenta oportunidades únicas para una mayor exploración y desarrollo .

Propiedades

IUPAC Name |

4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDLWKQFLYSSAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353763 |

Source

|

| Record name | 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

690991-52-7 |

Source

|

| Record name | 4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

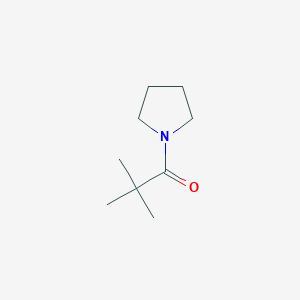

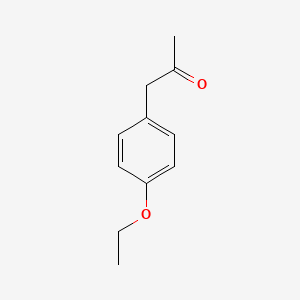

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

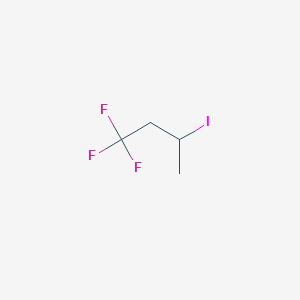

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)